molecular formula C12H15NO4 B1325505 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid CAS No. 898784-60-6

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid

Cat. No.: B1325505
CAS No.: 898784-60-6
M. Wt: 237.25 g/mol
InChI Key: MBAHQQIZBLYWFN-UHFFFAOYSA-N
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Description

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and a hexanoic acid chain at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a Friedel-Crafts acylation reaction, where the pyridine ring is treated with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the hexanoic acid chain can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-(6-Hydroxypyridin-3-yl)-6-oxohexanoic acid or 6-(6-Formylpyridin-3-yl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(6-Methoxypyridin-3-yl)-6-hydroxyhexanoic acid.

    Substitution: Formation of 6-(6-Halopyridin-3-yl)-6-oxohexanoic acid or 6-(6-Aminopyridin-3-yl)-6-oxohexanoic acid.

Scientific Research Applications

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The methoxy group and the hexanoic acid chain can play crucial roles in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-pyridinylboronic acid: Similar structure but with a boronic acid group instead of a hexanoic acid chain.

    6-Methoxy-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.

    6-Methoxy-3-pyridinol: Similar structure but with a hydroxyl group instead of a hexanoic acid chain.

Uniqueness

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid is unique due to the presence of both a methoxy group and a hexanoic acid chain, which can impart specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

6-(6-methoxypyridin-3-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-11-7-6-9(8-13-11)10(14)4-2-3-5-12(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHQQIZBLYWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642130
Record name 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-60-6
Record name 6-Methoxy-ε-oxo-3-pyridinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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